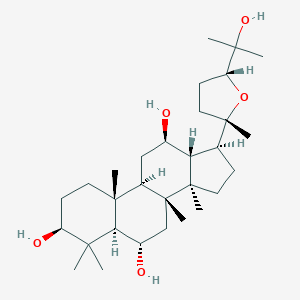

20(S),24(R)-Ocotillol

Übersicht

Beschreibung

20(S),24®-Ocotillol is a dammarane-type triterpenoid compound. It is a derivative of ocotillol, which is known for its unique structural features and biological activities. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 20(S),24®-Ocotillol beinhaltet typischerweise die chemische Modifikation von Dammaran-Triterpenoiden. Eine übliche Methode umfasst die Epoxidierung von Dammaran-Derivaten, gefolgt von selektiver Reduktion und Funktionalisierung. Die Reaktionsbedingungen beinhalten oft die Verwendung spezifischer Katalysatoren und Lösungsmittel, um die gewünschte Stereochemie und Ausbeute zu erreichen .

Industrielle Produktionsverfahren: Die industrielle Produktion von 20(S),24®-Ocotillol kann die großtechnische Extraktion aus natürlichen Quellen, wie z. B. Pflanzen der Gattung Cyclocarya, umfassen. Der Extraktionsprozess wird durch Reinigungsschritte, einschließlich Säulenchromatographie und Rekristallisation, gefolgt, um die reine Verbindung zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen: 20(S),24®-Ocotillol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen einführen und die Reaktivität der Verbindung verbessern.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen der Verbindung modifizieren, wodurch möglicherweise ihre biologische Aktivität verändert wird.

Substitution: Substitutionsreaktionen können bestimmte Atome oder Gruppen innerhalb des Moleküls ersetzen, was zur Bildung neuer Derivate führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene und Nucleophile werden unter kontrollierten Bedingungen eingesetzt, um selektive Substitutionen zu erreichen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von 20(S),24®-Ocotillol, die jeweils unterschiedliche strukturelle und funktionelle Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Protection

Research indicates that the 24R-epimer of ocotillol exhibits significant cardioprotective effects. In studies involving myocardial ischemia, it demonstrated the ability to mitigate damage caused by isoproterenol, a drug known to induce myocardial injury. The 24R-epimer showed superior protective effects on cultured myocardiocytes under anoxia/reoxygen injury conditions compared to other derivatives .

Neuroprotection

Ocotillol-type saponins have been linked to neuroprotective effects. They can reduce cerebral infarction areas and improve ischemic injury outcomes by decreasing malondialdehyde (MDA) levels in brain tissues and enhancing superoxide dismutase (SOD) activity . This suggests potential applications in treating neurodegenerative diseases.

Anti-inflammatory Effects

Both 20(S),24(R)-ocotillol and its derivatives have shown promising anti-inflammatory properties. They inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 while promoting the release of anti-inflammatory mediators like IL-10 . This dual action highlights their potential in managing inflammatory diseases.

Interaction with P-glycoprotein

The pharmacokinetics of ocotillol epimers reveal that the 24R-epimer has a significantly higher bioavailability than the 24S-epimer due to its stronger inhibition of P-glycoprotein (P-gp), which is crucial for drug absorption and metabolism . This stereoselectivity can influence drug design for enhanced efficacy.

Enzyme Inhibition

This compound has been identified as an inhibitor of enzymes such as α-glucosidase and protein tyrosine phosphatase 1B, making it a candidate for diabetes treatment by modulating glucose metabolism and insulin signaling pathways.

Antimicrobial Activity

Ocotillol derivatives exhibit significant antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). For example, certain derivatives have shown minimum inhibitory concentration (MIC) values as low as 1 µg/mL against resistant strains, indicating strong potential for use in antibiotic development .

Stereochemistry

The unique stereochemistry of this compound contributes to its distinct biological activities. The 24R configuration enhances transmembrane permeability and bioactivity compared to its counterparts . Understanding these structural relationships is essential for designing more effective derivatives.

Clinical Relevance

A study examining the effects of ocotillol on patients with myocardial ischemia demonstrated that patients receiving treatments containing ocotillol derivatives experienced reduced symptoms and improved cardiac function compared to control groups .

Experimental Models

In vivo studies using rodent models have illustrated that this compound significantly reduces inflammation markers in colitis models, suggesting its utility in gastrointestinal disorders .

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 20(S),24®-Ocotillol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes such as α-glucosidase and protein tyrosine phosphatase 1B, inhibiting their activity.

Pathways Involved: By inhibiting these enzymes, 20(S),24®-Ocotillol can modulate glucose metabolism and insulin signaling pathways, contributing to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

20(S),24®-Ocotillol kann mit anderen Dammaran-Triterpenoiden verglichen werden:

Ähnliche Verbindungen: Beispiele sind Ginsenoside und andere Ocotillol-Derivate.

Biologische Aktivität

20(S),24(R)-Ocotillol is a naturally occurring triterpenoid saponin derived from various species of ginseng, particularly Panax ginseng and Panax quinquefolius. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antibacterial, neuroprotective, and potential anticancer properties. This article reviews the current understanding of the biological activity of this compound, highlighting key research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique stereochemistry, which significantly influences its biological activity. The stereoisomers of ocotillol, particularly the 20(S) and 24(R) configurations, exhibit different pharmacological effects due to their interactions with various biological targets.

| Configuration | Major Biological Activity |

|---|---|

| 20(S),24(R) | Anti-inflammatory, antibacterial, cardioprotective |

| 20(S),24(S) | Lower bioactivity compared to the R-epimer |

1. Anti-inflammatory Effects

Research indicates that this compound possesses significant anti-inflammatory properties. In vitro studies using RAW 264.7 macrophages demonstrated that both 20(S)-ocotillol and 20(R)-ocotillol inhibited the release of pro-inflammatory cytokines such as TNF-α and IL-6. Notably, 20(S)-ocotillol was found to enhance the release of IL-10, an anti-inflammatory mediator .

Mechanism of Action:

- Inhibition of NF-κB Activation: Ocotillol-type compounds have been shown to inhibit LPS-induced NF-κB activation in macrophages, thereby reducing inflammation .

- Cytokine Modulation: The modulation of cytokine release suggests a complex interaction with various signaling pathways involved in inflammation .

2. Antibacterial Activity

This compound exhibits potent antibacterial activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). Minimum inhibitory concentration (MIC) values for ocotillol derivatives have been reported as low as 1 µg/mL against resistant strains .

Synergistic Effects:

Research has shown that ocotillol can enhance the efficacy of conventional antibiotics. For instance, it reduced the MIC of kanamycin against MRSA when used in combination .

3. Neuroprotective Effects

Studies suggest that ocotillol may have neuroprotective properties, potentially beneficial in conditions like ischemia. It has been implicated in protecting neuronal cells from damage due to oxidative stress and inflammation .

4. Cardioprotective Effects

The cardioprotective effects of this compound have been linked to its ability to reduce myocardial ischemia. The compound appears to exert protective effects by modulating cardiac signaling pathways and reducing oxidative damage during ischemic events .

Case Studies

Several case studies have highlighted the therapeutic potential of ocotillol-type compounds:

- Colitis Model: In a murine model of colitis, 20(R),24(R)-Ocotillol significantly inhibited the expression of pro-inflammatory cytokines (TNF-α, IL-1β) and improved histopathological scores .

- Antimicrobial Resistance: A study demonstrated that ocotillol derivatives could reverse multidrug resistance in cancer cells by inhibiting ABCB1 transporters, thereby enhancing the effectiveness of chemotherapeutic agents like paclitaxel .

Eigenschaften

IUPAC Name |

(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O5/c1-25(2)21(33)10-12-27(5)20-15-18(31)23-17(30(8)14-11-22(35-30)26(3,4)34)9-13-28(23,6)29(20,7)16-19(32)24(25)27/h17-24,31-34H,9-16H2,1-8H3/t17-,18+,19-,20+,21-,22+,23-,24-,27+,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGBHUXQOPWGDK-HTGHARJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC2(C1C(CC3(C2CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.